molecular formula C14H13F2NO3S B14932257 N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide

N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B14932257
M. Wt: 313.32 g/mol
InChI Key: ARMIDCOVPBJTDX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield amines or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of sulfonamides on various biological pathways. It may also serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Medicine: Due to its sulfonamide structure, this compound may exhibit antibacterial properties. It can be investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. The presence of ethoxy and fluorine groups may enhance the binding affinity of the compound to the enzyme, thereby increasing its antibacterial potency.

Comparison with Similar Compounds

  • N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide
  • N-(2-methoxyphenyl)-2,5-difluorobenzenesulfonamide
  • N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide

Comparison: this compound is unique due to the presence of the ethoxy group, which can influence its solubility and interaction with biological targets. Compared to its methoxy and chlorophenyl analogs, the ethoxy group may provide better pharmacokinetic properties, such as improved absorption and distribution in the body. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further drug development.

Properties

Molecular Formula

C14H13F2NO3S

Molecular Weight

313.32 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO3S/c1-2-20-13-6-4-3-5-12(13)17-21(18,19)14-9-10(15)7-8-11(14)16/h3-9,17H,2H2,1H3

InChI Key

ARMIDCOVPBJTDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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